5-(Butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a butyliminomethyl group, a hydroxy group, a methylphenyl group, and a sulfanylidenepyrimidinone moiety
Preparation Methods
The synthesis of 5-(Butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Butyliminomethyl Group: This step involves the reaction of the pyrimidine intermediate with butylamine and formaldehyde under acidic conditions to form the butyliminomethyl group.
Attachment of the Methylphenyl Group: This step involves the reaction of the intermediate with a methylphenyl halide in the presence of a base to form the desired product.
Formation of the Sulfanylidenepyrimidinone Moiety:
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
5-(Butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the imine and sulfanylidenepyrimidinone moieties, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-(Butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure, such as 5-fluorouracil and cytosine, which are used in chemotherapy and as antiviral agents, respectively.
Imine Derivatives: Compounds with an imine group, such as Schiff bases, which are known for their antimicrobial and anticancer activities.
Sulfur-Containing Compounds: Compounds with sulfur atoms, such as thiourea and thiosemicarbazide, which have various industrial and pharmaceutical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-(butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-4-9-17-10-12-14(20)18-16(22)19(15(12)21)13-8-6-5-7-11(13)2/h5-8,10,21H,3-4,9H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENURUNPKMZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=S)NC1=O)C2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.